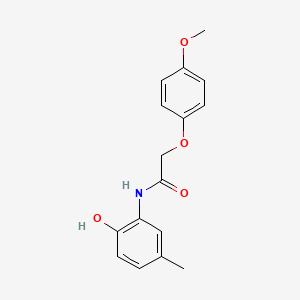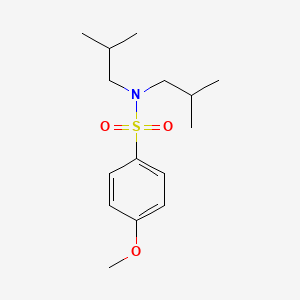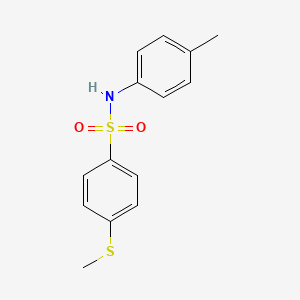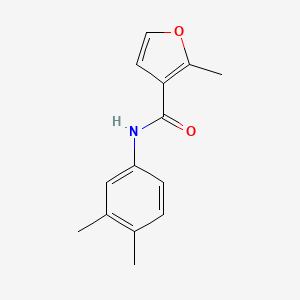![molecular formula C15H13ClO2 B5705931 1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)
1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone
Vue d'ensemble
Description
1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone, also known as CBOPE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a number of interesting properties, including its ability to modulate certain biochemical pathways and its potential use as a research tool in the study of various diseases.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Antimicrobial Activity : A study by Dave et al. (2013) investigated the synthesis of 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5,6-dihydropyrimidin-2(1H)-one using 1-chloro-4-(p-tolyolxy)benzene and 1-(4-hydrogy phenyl)-ethanone, demonstrating its antimicrobial activity against various bacterial species including Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Dave et al., 2013).
Synthesis Methods : Natarajan et al. (2017) described a visible-light assisted method for synthesizing aryl glyoxals from acetoarylones, highlighting the oxidation of 1-(3-((4-chlorobenzyl)oxy)phenyl)ethanone. This provides an environmentally friendly alternative to traditional oxidation reactions (Natarajan et al., 2017).
Molecular Structure and Analysis : Cai et al. (2020) synthesized 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime and analyzed its structure using various spectroscopic methods and X-ray crystallography, providing insights into molecular interactions and electronic properties (Cai et al., 2020).
Applications in Material Science and Pharmacology
Fungicidal Activity : Liu et al. (2012) reported on the synthesis of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing 1-(4-chlorophenyl)ethanone, showing moderate inhibitory activity against Gibberella zeae, a plant pathogen (Liu et al., 2012).
Binary Mixture Studies for Engineering Applications : Tangeda and Nallani (2005) conducted ultrasonic studies of binary mixtures including 1-(4-chloro-phenyl)-ethanone with N-methyl-acetamide, providing valuable data for engineering and materials science applications (Tangeda & Nallani, 2005).
Propriétés
IUPAC Name |
1-[3-[(4-chlorophenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11(17)13-3-2-4-15(9-13)18-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTBIVLRMFWATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-Chlorobenzyl)oxy]phenyl}-1-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[5-nitro-2-(1-piperidinyl)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5705857.png)
![4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B5705858.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
![3-chloro-4-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5705877.png)
![3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5705878.png)
![N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5705884.png)


![methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5705912.png)
